molecular formula C23H25N3O5S B11509427 N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11509427
M. Wt: 455.5 g/mol
InChI Key: YEYDTMCVKMEJSM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a quinoline moiety, and methoxyphenyl and sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Quinoline Moiety: This step involves the coupling of the quinoline derivative with the piperidine ring.

    Attachment of the Methoxyphenyl Group: This step can be performed using a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe for studying various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or proteins, while the piperidine ring and sulfonyl group may modulate the compound’s overall activity. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide: can be compared with other quinoline derivatives and piperidine-based compounds.

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety but differ in their overall structure and activity.

    Piperidine-Based Compounds: Compounds like piperidine-4-carboxamide derivatives have similar core structures but may vary in their functional groups and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-(8-methoxyquinolin-5-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C23H25N3O5S/c1-30-19-8-4-3-7-18(19)25-23(27)16-11-14-26(15-12-16)32(28,29)21-10-9-20(31-2)22-17(21)6-5-13-24-22/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,27)

InChI Key

YEYDTMCVKMEJSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CCC(CC3)C(=O)NC4=CC=CC=C4OC)C=CC=N2

Origin of Product

United States

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